molecular formula C7H12N2O2 B12878169 4-(2-Hydroxyethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one

4-(2-Hydroxyethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one

Cat. No.: B12878169
M. Wt: 156.18 g/mol
InChI Key: ADECSJVCQAWDPQ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one is an organic compound with a unique structure that includes a pyrazolone ring substituted with hydroxyethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3,4-dimethylpyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazolones depending on the reagents used.

Scientific Research Applications

4-(2-Hydroxyethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrazolone ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffer used in biochemical and molecular biology research.

    2,2-Dialkyl(phenyl)-4-(2-hydroxyethyl)thiadiazinones: Compounds with similar hydroxyethyl substitution but different core structures.

    4′-Hydroxy-1′-(2-hydroxyethyl)-3′-(4-methylbenzoyl)-4H-spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrrole]-5′,6(1′H,7H)-dione: A compound with a similar hydroxyethyl group but a more complex structure.

Uniqueness

4-(2-Hydroxyethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its combination of hydroxyethyl and methyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-(2-hydroxyethyl)-3,4-dimethyl-1H-pyrazol-5-one

InChI

InChI=1S/C7H12N2O2/c1-5-7(2,3-4-10)6(11)9-8-5/h10H,3-4H2,1-2H3,(H,9,11)

InChI Key

ADECSJVCQAWDPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1(C)CCO

Origin of Product

United States

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